trans-2,3-Epoxysuccinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R)-oxirane-2,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O5/c5-3(6)1-2(9-1)4(7)8/h1-2H,(H,5,6)(H,7,8)/t1-,2-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCEMCPAKSGRHCN-JCYAYHJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(O1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@@H]1([C@@H](O1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80331465, DTXSID601016973 | |

| Record name | (-)-trans-2,3-Epoxysuccinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80331465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-trans-Epoxysuccinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601016973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17015-08-6, 141-36-6 | |

| Record name | (-)-trans-2,3-Epoxysuccinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80331465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-trans-Epoxysuccinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601016973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+/-)-trans-Epoxysuccinic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

what are the chemical properties of trans-2,3-Epoxysuccinic acid

An In-depth Technical Guide to the Chemical Properties of trans-2,3-Epoxysuccinic Acid

Introduction

trans-2,3-Epoxysuccinic acid, a C4-dicarboxylic acid featuring a strained three-membered epoxide ring, stands as a molecule of significant interest to researchers in organic synthesis and medicinal chemistry.[1][2][3] Its bifunctional nature—combining the characteristic acidity of dicarboxylic acids with the high electrophilic reactivity of an epoxide—renders it a versatile building block and a potent pharmacophore. This guide provides an in-depth exploration of its core chemical properties, reaction mechanisms, and applications, with a particular focus on its role in drug development as an irreversible enzyme inhibitor.

Molecular Structure and Stereochemistry

trans-2,3-Epoxysuccinic acid is the trans-2,3-epoxy derivative of succinic acid.[1][2][3] The "trans" designation signifies that the two carboxyl groups are on opposite sides of the epoxide ring plane. This specific stereochemistry is crucial to its interaction with biological targets and its synthetic utility.

-

IUPAC Name: (2R,3R)-oxirane-2,3-dicarboxylic acid (for one enantiomer) and its (2S,3S) enantiomer. The racemic mixture is often referred to as (±)-trans-2,3-Epoxysuccinic acid.[1][2]

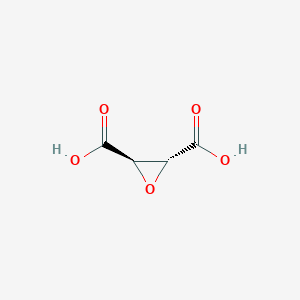

Caption: 2D structure of trans-2,3-Epoxysuccinic acid.

Core Chemical Properties

The chemical behavior of trans-2,3-epoxysuccinic acid is dominated by its two principal functional groups: the dicarboxylic acids and the epoxide ring.

Dicarboxylic Acid Functionality

Like other dicarboxylic acids, this molecule exhibits acidic properties in aqueous solutions.[4][5] The presence of two carboxyl groups influences each other's acidity.

-

Acidity: The molecule has two dissociation constants (pKa₁ and pKa₂). The first proton is more acidic than that of a comparable monocarboxylic acid. This is due to the powerful electron-withdrawing inductive effect of the second carboxyl group, which stabilizes the resulting carboxylate anion.[4][6][7] Conversely, the second proton is less acidic because its removal is disfavored by the electrostatic repulsion from the existing negative charge of the mono-anion.[4][7]

| Property | Value (Predicted) | Reference |

| pKa₁ | 2.84 ± 0.40 | [2] |

| Melting Point | 210-216 °C | [2] |

| Water Solubility | Soluble | [2] |

-

Typical Reactions: The carboxyl groups can undergo standard reactions such as esterification with alcohols, formation of amides with amines, and conversion to salts upon reaction with a base.[5][8]

Epoxide Ring Reactivity

The defining feature of trans-2,3-epoxysuccinic acid is its highly reactive epoxide ring. The substantial ring strain, a result of the compressed bond angles in the three-membered ring, makes the epoxide an excellent electrophile, susceptible to ring-opening by a wide variety of nucleophiles.[9][10][11] This reactivity is the basis for its use in forming covalent bonds with biological targets.[12]

Under acidic conditions, the epoxide oxygen is first protonated, which dramatically increases the electrophilicity of the ring carbons by converting the hydroxyl group into a good leaving group.[10][13] The reaction proceeds via a backside attack by the nucleophile (e.g., water), resulting in an anti-addition product.[14] For trans-2,3-epoxysuccinic acid, this hydrolysis yields tartaric acid.

Caption: Mechanism of base-catalyzed epoxide ring-opening.

Synthesis of trans-2,3-Epoxysuccinic Acid

The synthesis of epoxides is a cornerstone of organic chemistry. The stereospecific nature of epoxidation reactions means that a trans-alkene will yield a trans-epoxide. [15]Therefore, the logical precursor for trans-2,3-epoxysuccinic acid is fumaric acid (trans-butenedioic acid).

A common and effective method involves the oxidation of fumaric acid using hydrogen peroxide in the presence of a tungstate catalyst. [16]

Caption: Synthesis from fumaric acid.

Experimental Protocol: Synthesis from Fumaric Acid

This protocol is adapted from established methodologies for the epoxidation of α,β-unsaturated acids. [17][18]

-

Dissolution: Suspend fumaric acid (1 equivalent) in water.

-

Neutralization & pH Adjustment: Add a solution of sodium hydroxide to dissolve the acid, keeping the pH below 9.0. Adjust the final pH to approximately 8.5.

-

Catalyst Addition: Add a catalytic amount of sodium tungstate (Na₂WO₄).

-

Epoxidation: Add hydrogen peroxide (H₂O₂, ~2 equivalents) dropwise while maintaining the temperature and a pH of 8.5 ± 0.5 with sodium hydroxide solution.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, acidify the mixture with sulfuric acid to a pH of ~1.3.

-

Isolation: Cool the solution in a refrigerator overnight to crystallize the product. Filter the solid, wash thoroughly with cold distilled water, and dry under vacuum to yield trans-2,3-epoxysuccinic acid.

Applications in Drug Development: The Cysteine Protease Inhibitor E-64

The high reactivity of the epoxide ring makes trans-2,3-epoxysuccinic acid a powerful electrophilic "warhead" for designing irreversible enzyme inhibitors. [12]Its most prominent application is as the core scaffold of E-64, a natural product that potently and selectively inhibits cysteine proteases. [16] Cysteine proteases feature a highly nucleophilic cysteine residue in their active site. The thiol side chain of this cysteine attacks one of the epoxide carbons of the inhibitor. This ring-opening reaction forms a stable covalent thioether bond between the enzyme and the inhibitor, leading to irreversible inactivation.

Caption: Covalent inhibition of a cysteine protease.

This mechanism has made the trans-epoxysuccinyl scaffold a valuable tool in chemical biology for probing protease function and a foundational structure for the development of therapeutic agents targeting diseases where cysteine proteases are dysregulated, such as cancer and parasitic infections. [16]

Conclusion

trans-2,3-Epoxysuccinic acid is a molecule defined by a duality of function. Its dicarboxylic acid groups govern its acidity and solubility, while its strained epoxide ring provides a site of high reactivity for nucleophilic attack. This combination of properties makes it a valuable chiral building block in organic synthesis. More significantly, its ability to act as an electrophilic trap for nucleophilic residues has cemented its role as a key pharmacophore in the design of irreversible enzyme inhibitors, most notably for the cysteine protease family, underscoring its enduring importance for researchers in drug discovery and development.

References

-

Wikipedia. Epoxide. [Link]

-

Grokipedia. Dicarboxylic acid. [Link]

-

OpenOChem Learn. Reactions of Epoxides - Acidic Ring Opening. [Link]

-

Slideshare. The chemistry of Dicarboxylic Acids.pptx. [Link]

-

Chemistry LibreTexts. 18.11: Dicarboxylic Acids. [Link]

-

Chemistry Steps. Epoxides Ring-Opening Reactions. [Link]

-

Fiveable. Dicarboxylic Acid Definition. [Link]

-

Chemistry LibreTexts. 18.6: Reactions of Epoxides - Ring-opening. [Link]

-

YouTube. Alkene Reactivity 4: Opening Epoxides. [Link]

-

Quora. Why is dicarboxylic acid stronger than monocarboxylate is?. [Link]

-

PubChem. trans-2,3-Epoxysuccinate. [Link]

-

Monarch Initiative. trans-2,3-epoxysuccinic acid. [Link]

-

ResearchGate. Synthesis of ethyl l‐trans‐epoxysuccinic acid (2S,3S) from fumaric acid. [Link]

-

CAS Common Chemistry. Epoxysuccinic acid. [Link]

-

National Institutes of Health. trans-2,3-Epoxysuccinate | C4H4O5 | CID 440044. [Link]

-

ResearchGate. Determination and structural correlation of the pK a values of p-substituted trans-2,3-epoxy-4-oxo-4-phenylbutanoic acids. [Link]

-

University of Belgrade Faculty of Chemistry. Determination and Structural Correlation of pKa Values of p-Substituted trans-b-Aroylacrylic Acids. [Link]

-

Organic Chemistry: A Tenth Edition. 18.5 Reactions of Epoxides: Ring-Opening. [Link]

-

MDPI. Epoxide Syntheses and Ring-Opening Reactions in Drug Development. [Link]

-

ResearchGate. Ring Opening Reactions of Epoxides. A Review. [Link]

-

Encyclopedia.pub. Epoxide Synthesis and Ring-Opening Reactions. [Link]

-

PrepChem.com. Synthesis of cis-epoxysuccinic acid. [Link]

-

PubChem. trans-2,3-Epoxyoctane. [Link]

-

National Center for Biotechnology Information. Chemical Approaches to Synthetic Drug Delivery Systems for Systemic Applications. [Link]

-

Quora. Do cis-pent-2-ene and trans-pent-2-ene differ after epoxidation?. [Link]

-

MDPI. Novel Strategies in the Development of New Therapies, Drug Substances, and Drug Carriers Volume II. [Link]

-

Michigan State University Department of Chemistry. Synthesis of Diastereomerically and Enantiomerically Pure 2,3-Disubstituted Tetrahydrofurans Using a Sulfoxonium Ylide. [Link]

-

Princeton University, Macmillan Group. Selective Isomerization via Transient Thermodynamic Control: Dynamic Epimerization of trans to cis Diols. [Link]

-

Organic Syntheses. Enantiopure (R,R)- and (S,S)-1,2:4,5-Diepoxypentane. [Link]

-

MDPI. Macrocycle-Based Supramolecular Drug Delivery Systems: A Concise Review. [Link]

-

NIST WebBook. trans-2,3-epoxydecanal. [Link]

-

National Center for Biotechnology Information. Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. [Link]

-

Pearson+. The trans isomer of 2,3-dimethylbut-2-enedioic acid is called 2,3... [Link]

Sources

- 1. trans-2,3-Epoxysuccinate | C4H4O5 | CID 440044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (+/-)-TRANS-EPOXYSUCCINIC ACID | 141-36-6 [chemicalbook.com]

- 3. Monarch Initiative [beta.monarchinitiative.org]

- 4. grokipedia.com [grokipedia.com]

- 5. The chemistry of Dicarboxylic Acids.pptx [slideshare.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. quora.com [quora.com]

- 8. fiveable.me [fiveable.me]

- 9. Epoxide - Wikipedia [en.wikipedia.org]

- 10. Reactions of Epoxides - Acidic Ring Opening | OpenOChem Learn [learn.openochem.org]

- 11. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]

- 12. Epoxide Syntheses and Ring-Opening Reactions in Drug Development | MDPI [mdpi.com]

- 13. youtube.com [youtube.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. quora.com [quora.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. chem.bg.ac.rs [chem.bg.ac.rs]

stereochemistry of trans-2,3-Epoxysuccinic acid

An In-Depth Technical Guide to the Stereochemistry of trans-2,3-Epoxysuccinic Acid

Authored by: Gemini, Senior Application Scientist

trans-2,3-Epoxysuccinic acid, a C4-dicarboxylic acid containing a strained epoxide ring, serves as a pivotal chiral building block in synthetic organic chemistry and drug discovery.[1][2] Unlike its achiral cis counterpart, the trans isomer is chiral and exists as a pair of enantiomers. The precise stereochemical configuration of these enantiomers dictates their biological activity, most notably in the realm of enzyme inhibition. This guide provides a comprehensive exploration of the stereochemistry of trans-2,3-epoxysuccinic acid, detailing its synthesis, the critical process of enantiomeric resolution, and the analytical techniques used to characterize its chiroptical properties. We will delve into the profound impact of its stereoisomers, particularly the (2S,3S) form, which constitutes the pharmacologically active "warhead" of E-64, a canonical irreversible cysteine protease inhibitor.[3] This document is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of this essential chiral synthon.

Fundamental Stereochemical Principles of 2,3-Epoxysuccinic Acid

2,3-Epoxysuccinic acid possesses two stereogenic centers at the C2 and C3 positions of the oxirane ring. The spatial arrangement of the two carboxyl groups relative to the plane of the epoxide ring defines its diastereomeric forms: cis and trans.

-

cis-2,3-Epoxysuccinic Acid : In this isomer, the carboxyl groups are on the same side of the epoxide ring. Due to a plane of symmetry that bisects the C-C bond of the epoxide, the molecule is superimposable on its mirror image. Therefore, the cis isomer is an achiral meso compound and does not exhibit optical activity.[4]

-

trans-2,3-Epoxysuccinic Acid : Here, the carboxyl groups are on opposite sides of the epoxide ring. This arrangement eliminates the plane of symmetry, rendering the molecule chiral. It exists as a pair of non-superimposable mirror images known as enantiomers .[1][5] These enantiomers, (2R,3R) and (2S,3S), possess identical physical properties (melting point, solubility, etc.) but differ in their interaction with plane-polarized light and other chiral environments.

The stereospecific synthesis of epoxides from alkenes dictates the resulting diastereomer. Epoxidation of maleic acid (cis-alkene) yields the meso cis-epoxysuccinic acid, while epoxidation of fumaric acid (trans-alkene) produces a racemic mixture of the trans enantiomers.[6]

Caption: Logical relationship of stereoisomers of 2,3-epoxysuccinic acid.

Synthesis and Absolute Configuration

The standard synthesis of trans-2,3-epoxysuccinic acid begins with the epoxidation of fumaric acid. This reaction is stereospecific; the trans geometry of the starting alkene is retained in the product.[6] However, because the planar alkene can be attacked by the epoxidizing agent from either face with equal probability, the reaction produces a 1:1 mixture of the two enantiomers—a racemic mixture .

Absolute Configuration (Cahn-Ingold-Prelog Convention)

The absolute configuration of each stereocenter is assigned using the Cahn-Ingold-Prelog (CIP) priority rules.[7] For trans-2,3-epoxysuccinic acid:

-

Assign Priorities: At C2, the priority of the substituents is: -O (in the ring) > -COOH > -C3 > -H.

-

Orient the Molecule: View the molecule with the lowest priority group (-H) pointing away.

-

Determine Path: Trace the path from priority 1 to 2 to 3.

-

A clockwise path designates an (R) configuration.

-

A counter-clockwise path designates an (S) configuration.

-

Applying these rules reveals the two enantiomers: (2R,3R)-trans-2,3-epoxysuccinic acid and (2S,3S)-trans-2,3-epoxysuccinic acid. The (2S,3S) enantiomer is of particular biological significance as it is the key structural motif in the natural product E-64, a potent inhibitor of cysteine proteases.[3]

Enantiomeric Resolution: Isolating the Biologically Active Isomer

Since enantiomers often exhibit vastly different biological activities, separating the racemic mixture of trans-2,3-epoxysuccinic acid is a critical step for its use in pharmaceutical and biochemical research.[8] The most established and scalable method for this is classical chemical resolution .

Principle of Classical Resolution

This technique leverages the conversion of a pair of enantiomers into a pair of diastereomers . While enantiomers have identical physical properties, diastereomers do not.[9] This difference in properties, particularly solubility, allows for their physical separation, typically by fractional crystallization.[8][10]

The process involves three key stages:

-

Diastereomer Formation: The racemic acid is reacted with an enantiomerically pure chiral base (the resolving agent). This acid-base reaction forms a pair of diastereomeric salts.

-

Separation: The resulting mixture of salts is subjected to fractional crystallization. Due to differing solubilities, one diastereomeric salt will preferentially crystallize from the solution, allowing it to be isolated by filtration.

-

Recovery: The separated diastereomeric salt is treated with a strong acid to break the ionic bond, regenerating the enantiomerically pure trans-2,3-epoxysuccinic acid and the protonated resolving agent.

Caption: Workflow for the classical resolution of enantiomers.

Experimental Protocol: Resolution of (±)-trans-2,3-Epoxysuccinic Acid

This protocol is a representative example of classical resolution. The choice of resolving agent and solvent may require optimization.

Materials:

-

(±)-trans-2,3-Epoxysuccinic acid (racemic mixture)

-

Chiral resolving agent (e.g., (R)-(+)-α-phenylethylamine or a cinchona alkaloid like brucine)

-

Suitable solvent (e.g., methanol, ethanol, or water)

-

Strong acid (e.g., 2M HCl)

-

Standard laboratory glassware, filtration apparatus

Methodology:

-

Salt Formation:

-

Dissolve one molar equivalent of racemic trans-2,3-epoxysuccinic acid in a minimal amount of hot solvent.

-

In a separate flask, dissolve one molar equivalent of the chiral resolving agent in the same solvent.

-

Slowly add the resolving agent solution to the acid solution with stirring.

-

Allow the mixture to cool slowly to room temperature, then potentially cool further in an ice bath to induce crystallization.

-

-

Fractional Crystallization:

-

Collect the precipitated crystals (the less-soluble diastereomeric salt) by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent to remove impurities.

-

The mother liquor, which is now enriched in the more-soluble diastereomeric salt, should be saved.

-

To improve purity, the collected crystals can be recrystallized one or more times from the same solvent.

-

-

Recovery of Enantiomer:

-

Dissolve the purified, less-soluble diastereomeric salt in water.

-

Acidify the solution by adding a strong acid (e.g., 2M HCl) until the pH is ~1-2. This will precipitate the enantiomerically pure carboxylic acid.

-

Cool the mixture and collect the pure enantiomer by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum.

-

The same procedure can be applied to the mother liquor from step 2 to isolate the other enantiomer.

-

Chiroptical Properties and Stereochemical Analysis

Once the enantiomers are separated, their stereochemical integrity must be verified. This is accomplished using techniques that measure the interaction of the molecules with polarized light.

-

Optical Rotation : Enantiomers rotate the plane of polarized light by equal amounts but in opposite directions.[7] This property is measured using a polarimeter. The direction of rotation is designated as dextrorotatory (+) or levorotatory (-). It is important to note that the sign of optical rotation does not directly correlate with the (R/S) absolute configuration.

-

Circular Dichroism (CD) Spectroscopy : This technique measures the differential absorption of left and right circularly polarized light. CD spectroscopy provides a unique spectrum for each enantiomer and is highly sensitive to the molecule's three-dimensional structure. It is a powerful tool for confirming the absolute configuration of a chiral molecule, often by comparing the experimental spectrum to theoretical calculations or known standards.[11]

Quantitative Data Summary:

| Property | (2R,3R)-trans-Epoxysuccinate | (2S,3S)-trans-Epoxysuccinate | Racemic Mixture |

| Absolute Configuration | R at C2, R at C3 | S at C2, S at C3 | 1:1 mixture of (R,R) and (S,S) |

| Optical Rotation [α] | Equal magnitude, opposite sign | Equal magnitude, opposite sign | 0° (net rotation is cancelled) |

| CD Spectrum | Mirror image of (S,S) | Mirror image of (R,R) | No CD signal |

| Melting Point | Identical to (S,S) | Identical to (R,R) | May differ from pure enantiomers |

| Solubility (achiral solvent) | Identical to (S,S) | Identical to (R,R) | May differ from pure enantiomers |

Significance in Drug Development: The Case of E-64

The profound importance of stereochemistry is exemplified by the biological activity of trans-2,3-epoxysuccinic acid derivatives. The natural product E-64 , isolated from Aspergillus japonicus, is a highly potent and selective irreversible inhibitor of cysteine proteases like papain and cathepsins.[3]

The inhibitory activity of E-64 resides entirely in the (2S,3S)-trans-epoxysuccinyl moiety, which acts as the "warhead".[3] The mechanism involves the nucleophilic attack of the active site cysteine thiol on one of the epoxide carbons. This attack opens the strained three-membered ring, forming a stable covalent thioether bond with the enzyme, leading to irreversible inactivation. The stereochemistry is critical for orienting the epoxide correctly within the enzyme's active site to facilitate this reaction. Its enantiomer does not exhibit the same inhibitory potency. This stereoselectivity underscores the necessity of obtaining enantiomerically pure compounds in drug design and development to maximize efficacy and minimize potential off-target effects.

Conclusion

The stereochemistry of trans-2,3-epoxysuccinic acid is a cornerstone of its chemical and biological identity. As a chiral molecule, it exists as a pair of enantiomers, (2R,3R) and (2S,3S), which are typically produced as a racemic mixture via the epoxidation of fumaric acid. The separation of these enantiomers through classical resolution is a fundamental and essential process for their application in fields where stereochemistry is paramount, particularly in the synthesis of targeted therapeutics. The specific and potent inhibitory activity of the (2S,3S) isomer in the context of the E-64 family of cysteine protease inhibitors serves as a definitive case study on why a rigorous understanding and control of stereochemistry are indispensable for modern drug discovery and development.

References

-

Title: Enantiomeric Tartaric Acid Production Using cis-Epoxysuccinate Hydrolase: History and Perspectives Source: MDPI URL: [Link]

-

Title: Synthesis of ethyl l‐trans‐epoxysuccinic acid (2S,3S) from fumaric... Source: ResearchGate URL: [Link]

-

Title: trans-2,3-epoxysuccinic acid Source: Monarch Initiative URL: [Link]

-

Title: trans-2,3-Epoxysuccinate | C4H4O5 | CID 440044 Source: PubChem URL: [Link]

-

Title: Absolute configuration Source: Wikipedia URL: [Link]

-

Title: Enantiomers and Their Resolution Source: MDPI URL: [Link]

-

Title: Prompt Determination of Absolute Configuration for Epoxy Alcohols via Exciton Chirality Protocol Source: MSU Chemistry URL: [Link]

-

Title: Part 6: Resolution of Enantiomers Source: Chiralpedia URL: [Link]

-

Title: Synthesis of cis-epoxysuccinic acid Source: PrepChem.com URL: [Link]

-

Title: Racemic Mixtures and the Resolution of Enantiomers Source: Chemistry LibreTexts URL: [Link]

-

Title: Do cis-pent-2-ene and trans-pent-2-ene differ after epoxidation? Source: Quora URL: [Link]

Sources

- 1. trans-2,3-Epoxysuccinate | C4H4O5 | CID 440044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (+/-)-TRANS-EPOXYSUCCINIC ACID | 141-36-6 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. prepchem.com [prepchem.com]

- 5. Monarch Initiative [beta.monarchinitiative.org]

- 6. quora.com [quora.com]

- 7. Absolute configuration - Wikipedia [en.wikipedia.org]

- 8. Enantiomers and Their Resolution [mdpi.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

- 11. chemistry.msu.edu [chemistry.msu.edu]

discovery and history of trans-2,3-Epoxysuccinic acid

An In-Depth Technical Guide to trans-2,3-Epoxysuccinic Acid: From Fungal Discovery to Industrial Applications

Foreword

As a Senior Application Scientist, my experience has consistently shown that the journey of a molecule from its initial discovery to its application is rarely linear. The story of trans-2,3-epoxysuccinic acid is a prime example, weaving together mycology, stereospecific synthesis, enzymology, and green chemistry. This guide is structured not as a rigid encyclopedia entry, but as a narrative that follows the scientific inquiry itself—from the initial observation of a curious fungal metabolite to its modern-day role as a cornerstone for biodegradable polymers and a precursor to potent enzyme inhibitors. We will explore not just the "what" but the "why"—the causal links behind experimental choices and the logical progression of its scientific development. This document is intended for researchers and drug development professionals who appreciate that a molecule's history is integral to understanding its potential.

Part 1: The Serendipitous Discovery in the Fungal Kingdom

The initial discovery of epoxysuccinic acid was a classic case of curiosity-driven research into microbial metabolism. In 1939, Japanese investigators Sakaguchi and colleagues first reported the isolation of this uncommon organic acid from the culture filtrates of fungi they identified as Monilia formosa and a Penicillium species.[1] Their work marked the entry of this molecule into the scientific literature.

Subsequent research confirmed its production by other filamentous fungi, most notably Aspergillus fumigatus.[1][2][3] These early studies established that the naturally occurring compound was the L-trans isomer, possessing the following structure:

Caption: Workflow for the chemical synthesis of trans-2,3-epoxysuccinic acid.

Detailed Experimental Protocol: Tungstate-Catalyzed Epoxidation

-

Preparation: In a four-neck round-bottom flask equipped with a stirrer, thermometer, and dropping funnel, dissolve maleic anhydride in deionized water. Note: Maleic anhydride rapidly hydrolyzes to maleic acid in water. [4][5]2. Neutralization: Slowly add a solution of sodium hydroxide (NaOH) while keeping the temperature below 55°C to form sodium maleate. The molar ratio of maleic anhydride to NaOH is typically 1:2. [6]This step isomerizes the cis-maleate to the more stable trans-fumarate under basic conditions. [7]3. Catalyst Addition: Heat the solution to 55-60°C and add the sodium tungstate (Na₂WO₄) catalyst (approx. 1% of the maleic anhydride amount). [8]4. Epoxidation: Slowly add 30% hydrogen peroxide (H₂O₂) over 30-60 minutes. The total amount of H₂O₂ should be in slight molar excess (1.0 to 1.2 times) relative to the initial maleic anhydride. [8]5. Reaction Completion: Maintain the reaction temperature at approximately 60-65°C for 1-1.5 hours to drive the reaction to completion. [5][8]6. Analysis: The yield of epoxysuccinic acid can be determined by titrimetric methods that quantify the epoxy group. [4][6] Table 1: Comparison of Optimized Synthesis Conditions

| Parameter | Lu & Dong (Nanjing Univ.) [8] | Liang & Yang (Petrochem. Tech.) [8] | Atlantis Press Study [6] |

| Starting Material | Maleic Anhydride | Maleic Anhydride | Maleic Anhydride |

| Catalyst | Sodium Tungstate | Sodium Tungstate-based | Na₂WO₄ / Na₂MoO₄ |

| Reaction Temp. | ~60°C | 60°C | 65°C |

| Reaction Time | 1 hour | 1.5 hours | 0.5 hours |

| Key Reagent Ratios | NaOH:MA ~2:1 (mass) | n(MA):n(NaOH) 1:2 | n(MA):n(NaOH) 1:2 |

| Reported Yield | 96.8% | 95.7% | 95.68% |

Biosynthesis: Nature's Approach

As established by early tracer studies, fungi synthesize L-trans-epoxysuccinic acid directly from fumarate, a central intermediate in the Krebs cycle. [9]This enzymatic epoxidation is highly specific.

Caption: Biosynthetic pathway of L-trans-2,3-epoxysuccinic acid in fungi.

This biological route is particularly valuable because it produces the enantiomerically pure (2S,3S)-trans-epoxysuccinic acid. [10]This stereospecificity is critical for applications in drug development, such as the synthesis of the cysteine protease inhibitor E-64. [10][11]

Part 3: Biological Significance and Industrial Relevance

The utility of trans-2,3-epoxysuccinic acid extends from its role as a key biological intermediate to its use as a monomer for environmentally friendly polymers.

Precursor to the Cysteine Protease Inhibitor E-64

One of the most significant biological roles of L-trans-epoxysuccinic acid is as the warhead for E-64, a potent and irreversible inhibitor of cysteine proteases like papain and cathepsins. [10][11]Discovered in Aspergillus japonicus, E-64 has been a vital tool in chemical biology and drug discovery. [10]The biosynthesis of E-64 begins with the epoxidation of fumaric acid to (2S,3S)-trans-epoxysuccinic acid, which is then sequentially condensed with an L-amino acid and an amine by specialized enzymes. [10]

A Green Solution for Water Treatment: Polyepoxysuccinic Acid (PESA)

In industrial settings, particularly in cooling water systems, the buildup of mineral scale (like calcium carbonate) and corrosion are persistent problems. Traditional treatments often involve phosphorus-containing compounds, which can lead to environmental issues like eutrophication.

trans-2,3-Epoxysuccinic acid serves as the monomer for Polyepoxysuccinic Acid (PESA), a highly effective and biodegradable scale and corrosion inhibitor. [5][6][12]PESA is considered a "green" water treatment agent because it is free of phosphorus and nitrogen. [6]The polymerization of epoxysuccinic acid is typically initiated by calcium hydroxide, although newer methods use free radical initiators to avoid calcium removal steps. [8][13] The resulting polymer has a strong ability to chelate calcium and magnesium ions, preventing them from precipitating as scale. [6]Furthermore, modified PESA has shown enhanced corrosion inhibition properties by forming a protective film on metal surfaces. [14] Table 2: Performance Characteristics of PESA

| Property | Description | Source |

| Scale Inhibition | Effective against CaCO₃, CaSO₄, and other mineral scales. | [12][13] |

| Corrosion Inhibition | Forms a protective layer on metal surfaces, especially when modified. | [12][14] |

| Biodegradability | Readily biodegradable, making it an environmentally friendly alternative. | [12] |

| Dispersion | Acts as a dispersant for iron oxide and other suspended solids. | [6] |

Microbiological and Enzymatic Conversions

Beyond its applications as a monomer, epoxysuccinic acid is a versatile substrate for biotransformations.

-

Conversion to Tartaric Acid: Various microorganisms can hydrolyze the epoxide ring to produce tartaric acid. For instance, trans-L-epoxysuccinic acid can be converted to meso-tartaric acid. [1][2]The related cis-epoxysuccinate is a key substrate for cis-epoxysuccinate hydrolases (CESHs), which are used in the industrial production of enantiomerically pure L-(+)- and D-(−)-tartaric acid. [15]* Interaction with Fumarase: L-trans-2,3-epoxysuccinic acid has been identified as a substrate for the enzyme fumarase, which normally catalyzes the reversible hydration/dehydration of fumarate to malate. [16]

Part 4: Future Outlook

The journey of trans-2,3-epoxysuccinic acid is far from over. Its unique combination of stereochemistry, reactivity, and biological origin presents several exciting avenues for future research:

-

Novel Bio-based Polymers: Leveraging its structure to create new biodegradable materials with tailored properties for packaging, medical, or agricultural applications.

-

Drug Development: Using it as a chiral building block for the asymmetric synthesis of complex pharmaceutical agents beyond E-64 analogues.

-

Enzyme Discovery: Further investigation into the fungal monooxygenases responsible for its biosynthesis could yield novel biocatalysts for green epoxidation reactions.

-

Enhanced Water Treatment Formulations: Developing new PESA derivatives and copolymers with superior performance in extreme conditions of temperature, pH, and salinity. [14][17] From a fungal curiosity to a key player in green chemistry and drug discovery, trans-2,3-epoxysuccinic acid exemplifies the immense potential held within nature's molecular diversity. Its continued study is sure to unlock even more innovative applications.

References

- Enantiomeric Tartaric Acid Production Using cis-Epoxysuccinate Hydrolase: History and Perspectives. (2019). MDPI.

- Martin, W. R., & Foster, J. W. (1955). Production of trans-L-epoxysuccinic acid by fungi and its microbiological conversion to meso-tartartic acid. Journal of Bacteriology.

- Synthesis of ethyl l‐trans‐epoxysuccinic acid (2S,3S)

- Production method of polyepoxysuccinic acid. (N.D.).

- Payne, G. B., & Williams, P. H. (1959). Reactions of Hydrogen Peroxide. IV. Sodium Tungstate Catalyzed Epoxidation of α,β-Unsaturated Acids. Journal of Organic Chemistry.

- Derivatives of (-)-trans-2,3-Epoxysuccinic Acid and Some of their Biological Effects. (1963). Journal of Medicinal Chemistry.

- Optimizing Synthetic Process of Epoxysuccinic Acid. (2016).

- Optimizing Synthetic Process of Epoxysuccinic Acid. (2015).

- trans-2,3-epoxysuccinic acid. (N.D.).

- Synthesis of epoxysuccinic acid and its polymers. (2025). SINOCHEM.

- Martin, W. R., & Foster, J. W. (1955). Production of trans-L-epoxysuccinic acid by fungi and its microbiological conversion to meso-tartartic acid. PubMed.

- Studies on the Biosynthesis of trans-l-Epoxysuccinic Acid by Aspergillus fumig

- Payne rearrangement. (N.D.). Wikipedia.

- PRODUCTION OF TRANS-l-EPOXYSUCCINIC ACID BY FUNGI AND ITS MICROBIOLOGICAL CONVERSION TO MESO-TARTARTIC ACID. (N.D.). PMC - NIH.

- A mechanistic study into the epoxidation of carboxylic acid and alkene in a mono, di-acylglycerol lipase. (N.D.).

- Accumulation of l-trans-2,3-Epoxysuccinic Acid and Succinic Acid by Paecilomyces varioti. (N.D.).

- Study on Synthesis and Modification of Polyepoxysuccinic Acid. (N.D.). Francis Academic Press.

- Synthesis of polyepoxy succinic acid compounds using free radical initiators. (2015).

- Accumulation of 1-trans-2,3-epoxysuccinic acid and succinic acid by Paecilomyces varioti. (1978). Appl Environ Microbiol.

- Accumulation of 1-trans-2,3-epoxysuccinic acid and succinic acid by Paecilomyces varioti. (N.D.). N.A..

- trans-2,3-Epoxysuccin

- Chemoenzymatic Epoxidation of Alkenes and Reusability Study of the Phenylacetic Acid. (N.D.). N.A..

- Epoxide Migration (Payne Rearrangement)

- Inhibition and dispersion of polyepoxysuccinate as a scale inhibitor. (2025).

- Albright, F., & Schroepfer Jr, G. J. (1971). L-trans-2,3-epoxysuccinic acid.

- Payne Epoxid

- Synthetic methods for the preparation of trans‐epoxysuccinic acid 1. (N.D.).

- A mechanistic study into the epoxidation of carboxylic acid and alkene in a mono, di-acylglycerol lipase. (2015). ElectronicsAndBooks.

- Synthesis of Biorenewable Terpene Monomers Using Enzymatic Epoxidation under Heterogeneous Batch and Continuous Flow Conditions. (2023). ACS Sustainable Chemistry & Engineering.

- Study of Corrosion and Scale Inhibition of Polyepoxysuccinic Acid Derivative. (2014). Asian Journal of Chemistry.

- Maleic Anhydride, Maleic Acid, and Fumaric Acid. (N.D.).

- Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (N.D.). PMC - PubMed Central.

- Reversible Mechanisms of Enzyme Inhibition and Resulting Clinical Significance. (2025). N.A..

- Fumaric acid derivative and polymer thereof. (N.D.).

- Schmid, C. R., Glasebrook, A. L., Misner, J. W., & Stephenson, G. A. (1999). Synthesis and biological activity of trans-2,3-dihydroraloxifene. PubMed.

- Recent Advances in Biological Activity, New Formulations and Prodrugs of Ferulic Acid. (N.D.). N.A..

- Sustainable biobased composites: Fumaric acid-based epoxy resin synthesis and modified natural waste reinforcements. (2025). PubMed.

- trans-2,3-Epoxysuccin

- Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. (N.D.). WMU's ScholarWorks.

- Acid-catalyzed and enzymatic hydrolysis of trans- and cis-2-methyl-3,4-epoxytetrahydropyran. (N.D.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).

- Exp 8 Cis - Trans Iosomerism. (N.D.). Scribd.

Sources

- 1. journals.asm.org [journals.asm.org]

- 2. Production of trans-L-epoxysuccinic acid by fungi and its microbiological conversion to meso-tartartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PRODUCTION OF TRANS-l-EPOXYSUCCINIC ACID BY FUNGI AND ITS MICROBIOLOGICAL CONVERSION TO MESO-TARTARTIC ACID - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of epoxysuccinic acid and its polymers - SINOCHEM [sinocheme.com]

- 6. atlantis-press.com [atlantis-press.com]

- 7. scribd.com [scribd.com]

- 8. CN103709387B - Production method of polyepoxysuccinic acid - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. US9109084B1 - Synthesis of polyepoxy succinic acid compounds using free radical initiators - Google Patents [patents.google.com]

- 14. asianpubs.org [asianpubs.org]

- 15. mdpi.com [mdpi.com]

- 16. L-trans-2,3-epoxysuccinic acid. A new substrate for fumarase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. francis-press.com [francis-press.com]

An In-Depth Technical Guide to the Natural Sources of trans-2,3-Epoxysuccinic Acid: Fermentation, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the natural production of trans-2,3-epoxysuccinic acid, a valuable chiral building block in organic synthesis. We will delve into the microbial origins of this compound, detailing the fermentation processes for its production, followed by a thorough examination of the methodologies for its isolation, purification, and rigorous characterization.

Introduction: The Significance of trans-2,3-Epoxysuccinic Acid

trans-2,3-Epoxysuccinic acid, a C4-dicarboxylic acid containing a reactive epoxide ring, is a molecule of significant interest in the field of medicinal chemistry and drug development. Its stereospecific nature makes it an attractive starting material for the synthesis of a variety of complex chiral molecules. The naturally occurring (-)-trans-2,3-epoxysuccinic acid, in particular, serves as a key precursor for the synthesis of optically active compounds, including β-lactam antibiotics.[1] Establishing reliable and efficient methods for obtaining this compound from natural sources is therefore of paramount importance.

Microbial Production: Harnessing Fungal Biocatalysis

A diverse array of filamentous fungi have been identified as natural producers of trans-2,3-epoxysuccinic acid. This microbial fermentation route offers a more sustainable and often more stereoselective alternative to chemical synthesis.

Key Fungal Producers

Extensive screening has revealed that several genera of filamentous fungi are capable of accumulating trans-2,3-epoxysuccinic acid in their culture broths. Notable producers include species from the following genera:

-

Aspergillus (e.g., Aspergillus fumigatus, Aspergillus clavatus)[1]

-

Paecilomyces (e.g., Paecilomyces varioti)[2]

-

Neosartorya (e.g., Neosartorya fischeri)[1]

-

Talaromyces (e.g., Talaromyces wortamannii)[1]

-

Byssochlamys (e.g., Byssochlamys nivea)[1]

Table 1: Selected Fungal Producers of (-)-trans-2,3-Epoxysuccinic Acid

| Fungal Species | Reference Strain(s) |

| Aspergillus clavatus | IFO 4362 |

| Aspergillus fumigatus | IFO 7079 |

| Neosartorya fischeri | IFO 8790 |

| Paecilomyces elegans | IFO 6987 |

| Paecilomyces farinosus | IFO 8581 |

| Talaromyces wortamannii | IFO 7574 |

| Byssochlamys nivea | IFO 8815 |

Fermentation Parameters for Optimal Production

The successful production of trans-2,3-epoxysuccinic acid via fermentation is critically dependent on the optimization of several key parameters.

-

Carbon Source: Decationized refiner's blackstrap molasses has been effectively utilized as a cost-effective carbon source for the cultivation of Paecilomyces varioti.[2]

-

Metal Ions: The concentration of specific metal ions in the culture medium can significantly influence the yield of trans-2,3-epoxysuccinic acid. For instance, in Paecilomyces varioti cultures, the maximum accumulation was observed in a medium containing Cu²⁺ and Fe³⁺ at concentrations of 1.0 mM and 2.0 mM, respectively.[2]

-

pH Control: Maintaining the pH of the culture medium within a specific range is crucial for maximizing product yield. For the production of (-)-trans-2,3-epoxysuccinic acid by various filamentous fungi, maintaining the pH between 5.0 and 7.5 throughout the culturing period by the addition of ammonia, sodium hydroxide, or potassium hydroxide has been shown to be effective.[1]

Biosynthesis: The Path from Fumaric Acid

The biosynthesis of trans-2,3-epoxysuccinic acid in fungi is believed to proceed through the direct epoxidation of a key intermediate in the Krebs cycle, fumaric acid. Isotopic labeling studies with Aspergillus fumigatus have provided strong evidence for this pathway. When the fungus was fed with [1,4-¹⁴C]fumarate, the resulting trans-2,3-epoxysuccinic acid was labeled exclusively in the carboxyl carbons. Conversely, feeding with [2,3-¹⁴C]fumarate led to labeling only in the epoxide carbons. This strongly suggests that the carbon skeleton of fumaric acid is incorporated directly into the final product. The reaction is thought to be catalyzed by a dioxygenase enzyme that utilizes molecular oxygen to form the epoxide ring.

Caption: Biosynthetic pathway of trans-2,3-epoxysuccinic acid.

Isolation and Purification: A Step-by-Step Protocol

The recovery of pure trans-2,3-epoxysuccinic acid from the complex fermentation broth is a critical step. The following protocol outlines a general procedure for the isolation and purification of the monosodium salt of (-)-trans-2,3-epoxysuccinic acid.

Caption: Workflow for the isolation and purification of monosodium (-)-trans-2,3-epoxysuccinate.

Experimental Protocol:

-

Mycelial Removal: Following fermentation, the culture broth is filtered to remove the fungal mycelia, yielding a clear filtrate.

-

Concentration: The clarified filtrate is concentrated under vacuum to reduce the volume.

-

Acidification and Precipitation: The concentrated filtrate is then acidified to a pH of approximately 2.5 by the gradual addition of hydrochloric acid. This step facilitates the precipitation of the monosodium salt of (-)-trans-2,3-epoxysuccinic acid.

-

Further Concentration: The acidified solution is further concentrated under vacuum.

-

Crystallization: The concentrated solution is cooled to 5°C and allowed to stand overnight to promote crystallization.

-

Crystal Collection and Washing: The resulting crystals are collected by centrifugation and washed with cold water to remove soluble impurities.

-

Drying: The washed crystals are dried under vacuum at 40°C to yield the final product, monosodium (-)-trans-2,3-epoxysuccinate, as a colorless crystal.[1]

Characterization and Quantification: Ensuring Purity and Identity

Rigorous analytical techniques are essential to confirm the identity and purity of the isolated trans-2,3-epoxysuccinic acid.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for the quantitative analysis of trans-2,3-epoxysuccinic acid. A published method utilizes a sulfonated polystyrene gel column with a dilute aqueous solution of perchloric acid (pH 2.1) as the mobile phase. Detection is performed at a wavelength of 214 nm. Under these conditions, a retention time of approximately 5.6 minutes has been reported.[1]

Table 2: HPLC Parameters for the Analysis of (-)-trans-2,3-Epoxysuccinic Acid

| Parameter | Condition |

| Column | Sulfonated polystyrene gel (e.g., Shimadzu SCR-101H) |

| Mobile Phase | Dilute aqueous perchloric acid, pH 2.1 |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 214 nm |

| Retention Time | ~5.6 minutes |

Thin-Layer Chromatography (TLC)

For rapid qualitative analysis, thin-layer chromatography can be employed. The sample is spotted on a cellulose plate and developed with a solvent system of diethyl ether, formic acid, and water (7:2:1). After development, the plate is dried and sprayed with a 0.05% solution of bromophenol blue in ethanol. The acid will appear as a yellow spot on a blue-green background with a reported Rf value of approximately 0.74.[1]

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the two protons on the epoxide ring and the acidic protons of the two carboxylic acid groups. The chemical shift and coupling constants of the epoxide protons would be characteristic of a trans configuration.

-

¹³C NMR: The carbon NMR spectrum should display signals for the two equivalent epoxide carbons and the two equivalent carboxyl carbons.

-

-

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the compound and to obtain information about its fragmentation pattern, which can aid in structural elucidation.

Conclusion

The microbial fermentation of filamentous fungi presents a viable and stereoselective route for the production of the valuable chiral synthon, trans-2,3-epoxysuccinic acid. By optimizing fermentation conditions and employing a systematic approach to isolation and purification, researchers can obtain this compound in high purity. The analytical methods detailed in this guide provide the necessary tools for the rigorous characterization and quantification of the final product, ensuring its suitability for downstream applications in drug discovery and development.

References

-

Ling, E. T., Dibble, J. T., Houston, M. R., Lockwood, L. B., & Elliott, L. P. (1978). Accumulation of 1-trans-2,3-epoxysuccinic acid and succinic acid by Paecilomyces varioti. Applied and Environmental Microbiology, 35(6), 1213–1215. [Link]

- US Patent 5,015,579 A, "Production of (-)

Sources

spectroscopic data of trans-2,3-Epoxysuccinic acid (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of trans-2,3-Epoxysuccinic Acid

Introduction

trans-2,3-Epoxysuccinic acid (C₄H₄O₅) is a C4-dicarboxylic acid featuring a strained epoxide ring.[1][2] This unique combination of functional groups—two carboxylic acids and an epoxide—makes it a molecule of interest in synthetic chemistry and as a potential building block in drug development. Its reactivity is largely dictated by the interplay between the electron-withdrawing carboxylic acid groups and the electrophilic nature of the epoxide ring. A thorough structural elucidation is paramount for its application, and this is achieved through a multi-faceted spectroscopic approach.

This guide provides an in-depth analysis of the expected spectroscopic data for trans-2,3-Epoxysuccinic acid, grounded in fundamental principles and field-proven methodologies. We will explore the anticipated features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), explaining the causality behind the expected spectral characteristics and detailing robust protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For a molecule like trans-2,3-Epoxysuccinic acid, both ¹H and ¹³C NMR provide definitive information about its symmetrical nature and the chemical environment of each atom.

Due to the molecule's high polarity and the presence of acidic protons, a polar aprotic solvent like Dimethyl Sulfoxide-d₆ (DMSO-d₆) is the logical choice for analysis. It readily dissolves the analyte and its high boiling point ensures stability during the experiment.[3]

Molecular Structure and Symmetry

The 'trans' configuration and symmetrical structure of the molecule are key to interpreting its NMR spectra. The two methine protons on the epoxide ring are chemically and magnetically equivalent, as are the two carboxylic acid protons. Similarly, the two epoxide carbons are equivalent, and the two carboxyl carbons are equivalent. This symmetry significantly simplifies the resulting spectra.

Caption: Molecular structure highlighting equivalent atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum is predicted to show two distinct signals.

| Predicted Chemical Shift (δ) | Multiplicity | Integration | Assignment | Rationale |

| ~3.5 ppm | Singlet (s) | 2H | Epoxide Protons (H-2, H-3) | The protons are attached to carbons bonded to an electronegative oxygen atom in a strained ring. Their chemical equivalence leads to a singlet. The trans relationship results in a specific coupling constant (J), but since the protons are equivalent, no splitting is observed. |

| >12 ppm | Broad Singlet (br s) | 2H | Carboxylic Acid Protons (-COOH) | These protons are highly deshielded due to the electronegativity of the adjacent oxygen atoms and are acidic. Hydrogen bonding and chemical exchange with trace water in the solvent cause significant signal broadening.[4][5] |

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is also simplified by the molecule's symmetry, showing only two signals.

| Predicted Chemical Shift (δ) | Assignment | Rationale |

| ~55-60 ppm | Epoxide Carbons (C-2, C-3) | These sp³-hybridized carbons are shifted downfield from typical alkanes due to the direct attachment to the highly electronegative epoxide oxygen. |

| ~170-175 ppm | Carboxyl Carbons (C-1, C-4) | These sp²-hybridized carbons are in a highly deshielded environment, characteristic of the carboxyl functional group.[5] |

Experimental Protocol: NMR Data Acquisition

Caption: Workflow for NMR spectroscopic analysis.

-

Sample Preparation: Weigh approximately 5-10 mg of dry trans-2,3-Epoxysuccinic acid. The sample must be free of moisture to minimize the residual water signal in the ¹H NMR spectrum.

-

Dissolution: Dissolve the sample in ~0.7 mL of DMSO-d₆ in a clean, dry vial. Add a small amount of Tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

-

Transfer: Filter the solution into a 5 mm NMR tube.

-

Instrument Setup: Place the tube in a 400 MHz (or higher) NMR spectrometer.

-

Locking and Shimming: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquisition: Acquire the ¹H spectrum. Following this, acquire the proton-decoupled ¹³C spectrum. A sufficient number of scans should be chosen for the ¹³C spectrum to achieve a good signal-to-noise ratio, as ¹³C has a low natural abundance.

-

Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and integration.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups. The spectrum of trans-2,3-Epoxysuccinic acid is dominated by features from the carboxylic acid and the epoxide ring.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3300 - 2500 | Strong, Very Broad | O-H stretch (Carboxylic Acid Dimer) | The extreme broadness is the hallmark of hydrogen-bonded carboxylic acids, which exist as dimers in the solid state.[4][6][7] This band often overlaps with C-H stretches. |

| ~1710 | Strong, Sharp | C=O stretch (Carboxylic Acid Dimer) | This is a classic carbonyl absorption. Its position indicates a saturated, dimerized carboxylic acid.[5][7] |

| ~1320 - 1210 | Medium | C-O stretch (Carboxylic Acid) | Associated with the stretching of the carbon-oxygen single bond within the carboxyl group.[6] |

| ~1250 | Medium-Strong | Asymmetric C-O-C stretch (Epoxide) | This absorption is a key diagnostic feature for the epoxide ring, arising from the asymmetric stretching of the two C-O bonds.[8] |

| 950 - 810 | Medium-Strong | Symmetric C-O-C stretch (Epoxide) | Often referred to as the epoxide "ring breathing" mode, this is another characteristic peak for the three-membered ring.[8] |

Experimental Protocol: FTIR Data Acquisition (KBr Pellet)

Caption: Workflow for FTIR analysis using the KBr pellet method.

-

Sample Preparation: Use spectroscopic grade Potassium Bromide (KBr), which must be completely dry. Heat in an oven and store in a desiccator.

-

Grinding: Add ~1 mg of the solid analyte to ~100 mg of dry KBr in an agate mortar. Grind the mixture thoroughly until a fine, homogeneous powder is obtained. The quality of the spectrum is highly dependent on the particle size.

-

Pressing: Transfer a portion of the powder to a pellet-pressing die. Place the die under a hydraulic press and apply 7-8 tons of pressure for several minutes. This will form a transparent or translucent pellet.

-

Mounting: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Background Scan: Run a background scan with the empty sample holder to account for atmospheric CO₂ and H₂O, as well as any instrumental artifacts.

-

Sample Scan: Run the sample scan. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: The resulting spectrum of transmittance vs. wavenumber is analyzed to identify the key absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental formula of a compound. The choice of ionization technique is critical for analyzing a polar, non-volatile molecule like trans-2,3-Epoxysuccinic acid.

Causality in Method Selection: Hard ionization techniques like Electron Impact (EI) are unsuitable as they would cause extensive fragmentation, likely preventing the observation of the molecular ion.[9][10] Soft ionization techniques are required. Electrospray Ionization (ESI) is the ideal choice as it is well-suited for polar, acidic molecules that are readily analyzed from solution, often coupled with liquid chromatography (LC-MS).[11][12]

Predicted Mass Spectrum (Electrospray Ionization)

The exact molecular weight of C₄H₄O₅ is 132.0059 g/mol .[1] Analysis would typically be performed in negative ion mode due to the presence of the acidic protons.

| Predicted m/z | Ion | Mode | Rationale |

| 131.00 | [M-H]⁻ | Negative | The most abundant ion is expected to be the singly deprotonated molecule, formed by the loss of one of the acidic carboxylic protons. |

| 155.00 | [M+Na-2H]⁻ | Negative | Formation of a sodium salt adduct with the loss of both acidic protons is also possible. |

| 133.01 | [M+H]⁺ | Positive | The protonated molecule may be observed, though likely at a lower intensity than the negative ions. |

| 155.00 | [M+Na]⁺ | Positive | Adduct formation with sodium ions from glassware or solvents is very common in ESI-MS. |

Experimental Protocol: LC-ESI-MS Data Acquisition

Caption: Workflow for LC-ESI-MS analysis.

-

Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a suitable solvent system, such as a water/methanol or water/acetonitrile mixture. A small amount of formic acid (for positive mode) or ammonium hydroxide (for negative mode) can be added to promote ionization, although the analyte's acidic nature may make this unnecessary for negative mode.

-

Infusion/Chromatography: The solution can be directly infused into the ESI source or injected into a Liquid Chromatography (LC) system for separation prior to MS analysis. LC is preferred for ensuring sample purity. A reverse-phase C18 column with a water/acetonitrile gradient is a standard starting point.

-

Ionization: The sample solution is pumped through a fine, heated capillary held at a high electric potential (e.g., -3 to -4 kV for negative mode). This creates a fine spray of charged droplets.

-

Desolvation: A drying gas (typically nitrogen) flows past the droplets, causing the solvent to evaporate. As the droplets shrink, the charge density on the surface increases until gas-phase ions are expelled.[10]

-

Mass Analysis: The gas-phase ions are guided into the mass analyzer (e.g., Time-of-Flight, Quadrupole, or Orbitrap), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: The separated ions strike a detector, which generates a signal proportional to the ion abundance. The output is a mass spectrum showing relative intensity versus m/z.

Conclusion

The spectroscopic characterization of trans-2,3-Epoxysuccinic acid is straightforward when approached with the correct analytical methodologies. Its inherent symmetry simplifies both ¹H and ¹³C NMR spectra, yielding a small number of predictable signals. IR spectroscopy provides clear signatures for the key carboxylic acid and epoxide functional groups. Finally, soft ionization mass spectrometry, particularly ESI, confirms the molecular weight of this polar, non-volatile compound. Together, these techniques provide a comprehensive and unambiguous structural confirmation, which is a critical step for any researcher or drug development professional working with this versatile molecule.

References

-

Bitesize Bio. (2025). Ionization Methods in Mass Spec: Making Molecules Fly. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

University of Notre Dame. Ionization Modes - Mass Spectrometry & Proteomics Facility. [Link]

-

ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. [Link]

-

Washington University in St. Louis. Ionization Methods in Organic Mass Spectrometry. [Link]

-

PharmaCores. (2025). Ionization in Mass Spectrometry: 5 Essential Types (Soft vs Hard Explained). [Link]

-

The Royal Society of Chemistry. Table 2/2b, 1H NMR (in CDCl3). [Link]

-

Wiley-VCH. Supporting Information. [Link]

-

PubChem. trans-2,3-Epoxysuccinate. [Link]

-

Monarch Initiative. trans-2,3-epoxysuccinic acid. [Link]

-

University of Calgary. IR: carboxylic acids. [Link]

-

Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000254). [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0000254). [Link]

-

LibreTexts. Carboxylic Acid Ir Spectrum. [Link]

-

O'Brien, P., et al. cis- and trans-Stereoselective Epoxidation of N-Protected 2-Cyclohexen-1-yl Amines. [Link]

-

Chemistry LibreTexts. (2020). Spectroscopy of Carboxylic Acids. [Link]

-

OpenStax. (2023). Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

PubChem - NIH. trans-2,3-Epoxysuccinate. [Link]

-

The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

-

PubChem. trans-2,3-Epoxyoctanal. [Link]

-

NIST WebBook. trans-2,3-epoxydecanal. [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities. [Link]

-

Spectroscopy Online. (2022). The Infrared Spectra of Polymers V: Epoxies. [Link]

-

PubChem - NIH. (2017). Spectral Information. [Link]

-

ResearchGate. (2025). Accurate molecular structures and infrared spectra of trans-2,3-dideuterooxirane, methyloxirane, and trans-2,3-dimethyloxirane. [Link]

-

ResearchGate. Stacked ¹H NMR spectra of trans-2 (top) and cis-2 (bottom) in DMSO-d6.... [Link]

-

NIST WebBook. trans-Cinnamic acid. [Link]

-

PubMed. Confirmation by gas chromatography/mass spectrometry of two unusual trans-3-monoethylenic fatty acids.... [Link]

-

ResearchGate. (2025). Solvent-Mediated Effects in NMR Spectra of 2-Formyl phenoxyacetic Acid.... [Link]

Sources

- 1. trans-2,3-Epoxysuccinate | C4H4O5 | CID 440044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Monarch Initiative [beta.monarchinitiative.org]

- 3. rsc.org [rsc.org]

- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. bitesizebio.com [bitesizebio.com]

- 10. Ionization Modes // Mass Spectrometry & Proteomics Facility // University of Notre Dame [massspec.nd.edu]

- 11. acdlabs.com [acdlabs.com]

- 12. Ionization in Mass Spectrometry: 5 Essential Types (Soft vs Hard Explained) [pharmacores.com]

An In-Depth Technical Guide to the Solubility and Stability of trans-2,3-Epoxysuccinic Acid

Introduction

trans-2,3-Epoxysuccinic acid, also known as trans-epoxysuccinic acid, is a C4-dicarboxylic acid containing a reactive epoxide ring.[1][2][3] Its structure, possessing both hydrophilic carboxyl groups and an electrophilic epoxide moiety, makes it a molecule of significant interest in medicinal chemistry and drug development. It serves as a versatile building block for the synthesis of complex molecules and as a potential active pharmacophore itself. Understanding the physicochemical properties of this compound, particularly its solubility and stability, is paramount for researchers, formulation scientists, and drug development professionals to ensure its effective and safe application.

This guide provides a comprehensive analysis of the solubility and stability of trans-2,3-epoxysuccinic acid, offering field-proven insights and detailed experimental protocols to empower scientists in their research and development endeavors.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and successful formulation. trans-2,3-Epoxysuccinic acid's dual functionality dictates a nuanced solubility profile heavily influenced by the surrounding chemical environment.

Qualitative and Quantitative Solubility

As a polar molecule with two carboxylic acid groups, trans-2,3-epoxysuccinic acid is readily soluble in water.[2] Its solubility in organic solvents is dictated by the solvent's polarity, following the principle of "like dissolves like." It exhibits good solubility in polar protic solvents and polar aprotic solvents, while its solubility in nonpolar solvents is expected to be low.

Table 1: Predicted and Observed Solubility of trans-2,3-Epoxysuccinic Acid

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Polar Protic | Water | High / Soluble[2] | Capable of hydrogen bonding with the carboxylic acid and epoxide groups. |

| Methanol, Ethanol | High | Similar to water, can act as hydrogen bond donors and acceptors. | |

| Polar Aprotic | DMSO, DMF | Moderate to High | Can act as hydrogen bond acceptors. |

| Acetonitrile | Moderate | Less polar than DMSO, but still capable of dipole-dipole interactions. | |

| Nonpolar | Toluene, Hexane | Low / Insoluble | Lacks favorable interactions with the polar functional groups of the acid. |

Factors Influencing Solubility

pH-Dependent Solubility: The most critical factor governing the aqueous solubility of trans-2,3-epoxysuccinic acid is the pH of the medium. The two carboxylic acid groups have predicted pKa values, with the first pKa estimated to be around 2.84.[2]

-

At pH < pKa1: The molecule is fully protonated (neutral) and exhibits its lowest aqueous solubility.

-

At pH > pKa2: The molecule is fully deprotonated to the dicarboxylate form, which is ionic and highly water-soluble.

This relationship is crucial for developing aqueous formulations and for understanding its absorption in the gastrointestinal tract.

Temperature: In general, the solubility of solid compounds in liquid solvents increases with temperature. This allows for the preparation of supersaturated solutions, which can sometimes be kinetically stabilized, though care must be taken to prevent precipitation upon cooling. For storage, solutions should be maintained at recommended temperatures to avoid crystallization.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol provides a reliable method for quantifying the solubility of trans-2,3-epoxysuccinic acid in a given solvent system.

Objective: To determine the saturation concentration of the compound at a specific temperature.

Methodology:

-

Preparation: Add an excess amount of solid trans-2,3-epoxysuccinic acid to a known volume of the test solvent (e.g., water, buffered solution, or organic solvent) in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The presence of undissolved solid is essential to ensure equilibrium is reached at saturation.

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a predetermined period (typically 24-48 hours) to ensure equilibrium is achieved.

-

Phase Separation: Allow the suspension to settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. This is best achieved by centrifugation followed by filtration through a chemically inert filter (e.g., 0.22 µm PVDF or PTFE).

-

Quantification: Dilute the clear filtrate with a suitable solvent and quantify the concentration of trans-2,3-epoxysuccinic acid using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Validation: To confirm equilibrium was reached, samples can be taken at multiple time points (e.g., 24, 36, and 48 hours). The solubility is confirmed when consecutive measurements are consistent.

Stability Profile

The stability of trans-2,3-epoxysuccinic acid is primarily dictated by the reactivity of its strained three-membered epoxide ring. Understanding its degradation pathways is essential for predicting shelf-life, defining storage conditions, and ensuring the safety and efficacy of potential drug products.

Chemical Stability and Degradation Pathways

The principal degradation pathway for trans-2,3-epoxysuccinic acid in aqueous media is the hydrolysis of the epoxide ring. This reaction is catalyzed by both acid and base.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the epoxide oxygen is protonated, making it a better leaving group. A subsequent backside attack by a water molecule (nucleophile) on one of the epoxide carbons leads to the opening of the ring, forming a trans-1,2-diol. The resulting product is tartaric acid.

-

Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion acts as a strong nucleophile, directly attacking one of the epoxide carbons in an SN2 reaction. This also results in the formation of the trans-1,2-diol (tartaric acid) after protonation of the resulting alkoxide.

Due to this reactivity, the stability of trans-2,3-epoxysuccinic acid in solution is highly pH-dependent. The rate of hydrolysis is typically lowest in the neutral or near-neutral pH range and increases significantly under strongly acidic or basic conditions.

Caption: Primary degradation pathways of trans-2,3-epoxysuccinic acid in aqueous solution.

Effect of Temperature: The rate of hydrolysis, like most chemical reactions, is accelerated by increased temperature. Therefore, to maintain the stability of solutions, storage at controlled room temperature or under refrigerated conditions (2-8°C) is recommended.[2]

Solid-State Stability: In its solid, crystalline form, trans-2,3-epoxysuccinic acid is significantly more stable than in solution.[4][5] The molecules are locked in a crystal lattice, reducing their mobility and preventing interaction with atmospheric moisture. For long-term storage, the solid material should be kept in a tightly sealed container in a cool, dark, and dry place.[4]

Experimental Protocol: Forced Degradation Study

Forced degradation (or stress testing) is a critical step in drug development to identify potential degradation products and establish a stability-indicating analytical method.[6][7][8]

Objective: To intentionally degrade the compound under various stress conditions to understand its degradation profile.

Methodology:

-

Stock Solution Preparation: Prepare a solution of trans-2,3-epoxysuccinic acid in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration.

-

Stress Conditions: Expose aliquots of the stock solution to the following conditions:

-

Acidic Hydrolysis: Add HCl to a final concentration of 0.1 N. Heat at 60°C for a specified time.

-

Basic Hydrolysis: Add NaOH to a final concentration of 0.1 N. Keep at room temperature for a specified time.

-

Oxidative Degradation: Add 3% H₂O₂. Keep at room temperature for a specified time.

-

Thermal Degradation: Heat the solution at 60-80°C.

-

Photodegradation: Expose the solution to light meeting ICH Q1B requirements (e.g., 1.2 million lux hours and 200 watt hours/square meter). A control sample should be wrapped in aluminum foil.

-

-

Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to the target concentration. Analyze all stressed samples, along with an unstressed control, using a suitable analytical method (e.g., HPLC).

-

Data Evaluation:

-

Assay: Determine the loss of the parent compound. Aim for 5-20% degradation to ensure significant degradants are formed without complete loss of the parent peak.

-

Purity/Degradant Profile: Use a method like HPLC with a photodiode array (PDA) detector to assess peak purity and detect the formation of degradation products.

-

Mass Balance: The sum of the assay of the parent compound and the levels of all degradation products should ideally be close to 100% of the initial concentration.

-

Caption: Workflow for a forced degradation study.

Analytical Methods for Quantification

Accurate and precise analytical methods are the cornerstone of reliable solubility and stability studies.

-

High-Performance Liquid Chromatography (HPLC): This is the most common and powerful technique for the analysis of trans-2,3-epoxysuccinic acid.

-

Mode: Reversed-phase HPLC is typically suitable.

-

Stationary Phase: A C18 column is a common first choice.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) with an organic modifier like acetonitrile or methanol is used. The pH of the mobile phase should be controlled to ensure consistent retention and peak shape.

-

Detection: UV detection at a low wavelength (e.g., 210-225 nm) is effective as the molecule lacks a strong chromophore.[9]

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying unknown degradation products formed during stability studies by providing molecular weight and fragmentation information.

Summary and Recommendations for Researchers

-

Solubility: trans-2,3-Epoxysuccinic acid is a polar compound with high solubility in water and polar organic solvents. Its aqueous solubility is highly pH-dependent, increasing significantly at pH values above its pKa due to the formation of the carboxylate salt.

-

Recommendation: For aqueous formulations, use buffered systems. To enhance solubility, adjust the pH to be at least 1-2 units above the second pKa. For non-aqueous systems, polar solvents like ethanol or DMSO are suitable.

-

-

Stability: The primary route of degradation in solution is the hydrolysis of the epoxide ring to form tartaric acid, a reaction catalyzed by both acid and base. The compound is most stable in the neutral pH range and is significantly more stable in the solid state than in solution.

-

Recommendation: Aqueous formulations should be buffered to a pH of maximum stability (typically near neutral, to be determined empirically by a pH-rate profile study). Solutions should be protected from temperature extremes and stored under refrigerated conditions (2-8°C) for short-term use. For long-term storage, the compound should be kept as a solid in a cool, dry, and dark environment.

-

By understanding these core physicochemical properties and employing the robust experimental protocols outlined in this guide, researchers and drug development professionals can effectively handle, formulate, and analyze trans-2,3-epoxysuccinic acid, accelerating its potential journey from the laboratory to clinical application.

References

-

Science.gov. (n.d.). Forced degradation study: Topics by Science.gov. Retrieved from [Link]

-

PubChem. (n.d.). trans-2,3-Epoxysuccinate. Retrieved from [Link]

-